molecular formula C7H9FO2 B2665625 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2092067-90-6

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No. B2665625
CAS RN: 2092067-90-6
M. Wt: 144.145
InChI Key: ILSROMXOKVNCAB-UHFFFAOYSA-N
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Description

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid, also known as BFPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPAA is a bicyclic compound that contains a fluorine atom and a carboxylic acid group, making it a valuable building block for the synthesis of other compounds.

Scientific Research Applications

Synthetic Access and Novel Chemical Space

  • The synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, a similar moiety, is important in exploring novel chemical spaces in medicinal chemistry. This synthesis uses radical fluorination as a key step (Goh & Adsool, 2015).

Bridgehead-Bridgehead Interactions and Reactivity Studies

  • A series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, closely related to 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid, were studied for their reactivity with xenon difluoride and for their oxidation potentials. These studies provide insights into electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Acidity and Bond Dissociation Energy Studies

  • Research on the decarboxylation of 1-bicyclo[1.1.1]pentanecarboxylate anion and the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane reveals significant findings in the field of organic chemistry, relevant to understanding the properties of similar bicyclo[1.1.1]pentane derivatives (Reed et al., 2002).

Halogenation and Acidity Constant Studies

  • The radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid and subsequent studies on acidity constants (pKa) of new derivatives enhance the understanding of halogenation reactions and strain energies in bicyclo[1.1.1]pentane cages, which is crucial for the development of similar fluorinated compounds (Le et al., 2021).

Biological Probe Applications

  • The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a compound structurally related to this compound, showcases its application as a probe in biological studies, highlighting the potential biomedical applications of such compounds (Thirumoorthi & Adsool, 2016).

properties

IUPAC Name

2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSROMXOKVNCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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